molecular formula C12H16O4 B595770 3-Methylbutyl 3,4-dihydroxybenzoate CAS No. 105603-55-2

3-Methylbutyl 3,4-dihydroxybenzoate

Cat. No.: B595770
CAS No.: 105603-55-2
M. Wt: 224.256
InChI Key: KJVIHYAXBIHJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbutyl 3,4-dihydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 3,4-dihydroxybenzoic acid and 3-methylbutanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 3-methylbutanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl 3,4-dihydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-methylbutyl 3,4-dihydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Methylbutyl 3,4-dihydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methylbutyl 3,4-dihydroxybenzoate exerts its effects involves its interaction with cellular pathways that regulate oxidative stress. It has been shown to enhance the activity of antioxidative enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD), thereby reducing the levels of reactive oxygen species (ROS) in cells . This reduction in oxidative stress helps protect cells from damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester group, which may confer different physicochemical properties and biological activities compared to its analogs. Its longer alkyl chain may enhance its lipophilicity, potentially improving its ability to cross cell membranes and exert its effects within cells.

Properties

CAS No.

105603-55-2

Molecular Formula

C12H16O4

Molecular Weight

224.256

IUPAC Name

3-methylbutyl 3,4-dihydroxybenzoate

InChI

InChI=1S/C12H16O4/c1-8(2)5-6-16-12(15)9-3-4-10(13)11(14)7-9/h3-4,7-8,13-14H,5-6H2,1-2H3

InChI Key

KJVIHYAXBIHJJI-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C1=CC(=C(C=C1)O)O

Synonyms

Benzoic acid, 3,4-dihydroxy-, 3-Methylbutyl ester

Origin of Product

United States

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